molecular formula C18H22N4O3 B4578911 5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide

5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide

Cat. No. B4578911
M. Wt: 342.4 g/mol
InChI Key: BKMADUZRJFYRCF-UHFFFAOYSA-N
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Description

The compound of interest falls into a category of complex organic molecules featuring isoxazole and pyrazole moieties attached to a furamide backbone. Such structures are noteworthy in medicinal and materials chemistry due to their diverse biological activities and functional properties. The synthesis and analysis of this compound draw on foundational chemistry principles and advanced techniques to elucidate its structure, properties, and potential reactivities.

Synthesis Analysis

Synthesis of complex molecules like the one typically involves multi-step reactions, starting from basic building blocks. For compounds with isoxazole and pyrazole rings, common starting materials include isoxazole and pyrazole derivatives, which are functionalized through various chemical reactions, including nucleophilic substitutions and condensations. The synthesis process may involve the stepwise addition of each functional group, carefully controlling reaction conditions to achieve the desired selectivity and yield (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of complex organic compounds is determined using techniques like NMR spectroscopy, X-ray crystallography, and computational methods. For our compound, structure elucidation would focus on confirming the placement of the dimethyl-isoxazolyl and dimethyl-pyrazolyl groups attached to the furamide backbone. These studies provide insights into the compound's conformation, electronic distribution, and potential reactive sites (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of such a compound would be influenced by the presence of electron-donating and electron-withdrawing groups. Isoxazole and pyrazole rings can participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of substituents and reaction conditions. These reactions can be exploited to further functionalize the compound or to incorporate it into larger molecular frameworks (Turk et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystallinity, are crucial for their application and handling. These properties are often determined experimentally and can be influenced by the molecular structure, particularly the presence and position of functional groups. Computational chemistry can also provide predictions of certain physical properties based on molecular dynamics simulations (Esquius et al., 2000).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for understanding the compound's behavior in chemical reactions and potential applications. Studies on similar molecules suggest that the electron-donating or withdrawing nature of substituents on the isoxazole and pyrazole rings can significantly affect these properties, impacting the compound's reactivity and interactions with biomolecules or materials (Karrouchi et al., 2020).

Scientific Research Applications

Molecular Structure Analysis

Research on compounds with similar structural features, such as isoxazole and pyrazole derivatives, often focuses on the analysis of their molecular structure. For instance, the molecule of the title compound in one study, consisting of an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group, was analyzed for its planarity and intramolecular hydrogen bonding, contributing to its stability and potential reactivity (Rodier et al., 1993).

Synthetic Methods and Chemical Reactivity

The synthetic pathways to create furanyl, pyranyl, and ribosyl derivatives of pyrazole-carboxamide compounds have been explored, demonstrating the versatility of these core structures in generating a wide array of derivatives with potential biological activities (Earl & Townsend, 1979). Another study focused on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, highlighting the chemical reactivity of these compounds and their potential for further functionalization (Martins et al., 2002).

Potential Biological Activities

Studies on compounds with similar structural motifs have shown varied biological activities. For example, research on the antileukemic activities of furanyl and pyranyl derivatives of triazeno compounds indicates the potential therapeutic applications of these compounds in treating leukemia (Earl & Townsend, 1979). Furthermore, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition demonstrates the potential for creating bioactive molecules with antiviral, antibacterial, or anticancer properties (Rahmouni et al., 2014).

properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-11-16(13(3)25-20-11)8-15-6-7-17(24-15)18(23)21(4)10-14-9-19-22(5)12(14)2/h6-7,9H,8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMADUZRJFYRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=CC=C(O2)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide
Reactant of Route 2
Reactant of Route 2
5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide
Reactant of Route 3
Reactant of Route 3
5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide
Reactant of Route 4
5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide
Reactant of Route 5
5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide
Reactant of Route 6
Reactant of Route 6
5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide

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